molecular formula C16H17ClN2O2 B10771523 3-(4-Chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]urea

3-(4-Chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B10771523
M. Wt: 304.77 g/mol
InChI Key: OVFMMJNKICPJJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AG-26 typically involves the reaction of 4-chlorophenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for AG-26 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

AG-26 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of AG-26 involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AG-26 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

InChI

InChI=1S/C16H17ClN2O2/c1-21-15-8-2-12(3-9-15)10-11-18-16(20)19-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20)

InChI Key

OVFMMJNKICPJJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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